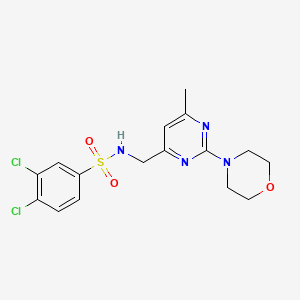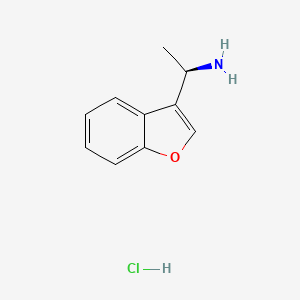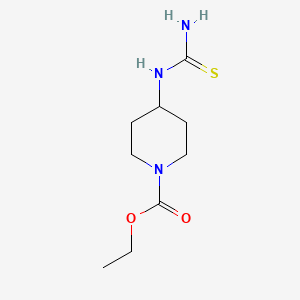![molecular formula C20H15ClN4O2 B2408899 1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-62-1](/img/structure/B2408899.png)
1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Characterization
A study details the straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid, showcasing the diverse structural modifications possible with such compounds. This research highlights significant variations in biopharmaceutical properties as a result of structural diversity, suggesting a wide range of potential applications in scientific research, including material science and drug discovery (M. Jatczak et al., 2014).
Chemical Interactions and Properties
Investigations into the interactions of uracil derivatives with various heteroaromatics have revealed insights into π-interactions, hydrogen bonding, and the formation of uracil-6-ylhetarenium salts or cross-conjugated uracilylbetaines. Such studies are crucial for understanding the chemical behavior of pyrido[3,2-d]pyrimidine derivatives in different environments, potentially guiding their applications in nanotechnology and molecular engineering (A. Schmidt et al., 1999).
Biological Applications
Research into pyrido[1,2-a]pyrimidine derivatives has demonstrated their potential in inhibiting urease activity, an enzyme linked to various pathologies and agricultural issues. This underscores the relevance of such compounds in developing new therapeutic agents or agricultural chemicals (A. Rauf et al., 2010).
Material Science and Sensing Technologies
Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, indicating their potential in creating novel photophysical materials for sensing applications. The ability to tune photophysical properties through molecular design opens up avenues for developing advanced sensors and optoelectronic devices (Han Yan et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-8-6-14(7-9-15)12-24-17-5-3-11-23-18(17)19(26)25(20(24)27)13-16-4-1-2-10-22-16/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONOZZHMNZBJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)


![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)

![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)